molecular formula C16H16N2O5S B11480990 N'-[(1E)-2-(6,7-dimethoxy-1,3-benzodioxol-5-yl)ethylidene]thiophene-2-carbohydrazide

N'-[(1E)-2-(6,7-dimethoxy-1,3-benzodioxol-5-yl)ethylidene]thiophene-2-carbohydrazide

Cat. No.: B11480990
M. Wt: 348.4 g/mol
InChI Key: QVZIMYNIQJDAJO-UBKPWBPPSA-N
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Description

N’-[(1E)-2-(6,7-dimethoxy-1,3-benzodioxol-5-yl)ethylidene]thiophene-2-carbohydrazide is a complex organic compound that features a unique combination of a benzodioxole ring and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-2-(6,7-dimethoxy-1,3-benzodioxol-5-yl)ethylidene]thiophene-2-carbohydrazide typically involves the condensation of 6,7-dimethoxy-1,3-benzodioxole-5-carbaldehyde with thiophene-2-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-2-(6,7-dimethoxy-1,3-benzodioxol-5-yl)ethylidene]thiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N’-[(1E)-2-(6,7-dimethoxy-1,3-benzodioxol-5-yl)ethylidene]thiophene-2-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’-[(1E)-2-(6,7-dimethoxy-1,3-benzodioxol-5-yl)ethylidene]thiophene-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-1,3-benzodioxole-5-carbaldehyde: A precursor in the synthesis of the target compound.

    Thiophene-2-carbohydrazide: Another precursor used in the synthesis.

    3-(6,7-Dimethoxy-1,3-benzodioxol-5-yl)propanoic acid: A structurally related compound with different functional groups.

Uniqueness

N’-[(1E)-2-(6,7-dimethoxy-1,3-benzodioxol-5-yl)ethylidene]thiophene-2-carbohydrazide is unique due to its combination of a benzodioxole ring and a thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H16N2O5S

Molecular Weight

348.4 g/mol

IUPAC Name

N-[(E)-2-(6,7-dimethoxy-1,3-benzodioxol-5-yl)ethylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C16H16N2O5S/c1-20-13-10(8-11-14(15(13)21-2)23-9-22-11)5-6-17-18-16(19)12-4-3-7-24-12/h3-4,6-8H,5,9H2,1-2H3,(H,18,19)/b17-6+

InChI Key

QVZIMYNIQJDAJO-UBKPWBPPSA-N

Isomeric SMILES

COC1=C(C2=C(C=C1C/C=N/NC(=O)C3=CC=CS3)OCO2)OC

Canonical SMILES

COC1=C(C2=C(C=C1CC=NNC(=O)C3=CC=CS3)OCO2)OC

Origin of Product

United States

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